N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide is a synthetic compound that belongs to the class of benzo[b]thiophene-2-carboxamide derivatives. These compounds have garnered significant interest due to their potential biological activities, particularly in the field of immunology and oncology. The compound is known for its ability to activate the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through the cyclization of appropriate precursors, such as 2-bromo-1-(phenylthio)ethanone, under basic conditions.
Introduction of the carboxamide group: The carboxamide group can be introduced via a condensation reaction between the benzo[b]thiophene derivative and an appropriate amine, such as cyclopropylamine.
Coupling with the phenyl group: The final step involves coupling the benzo[b]thiophene-2-carboxamide with a phenyl group substituted with a 2-oxoethyl group, using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized benzo[b]thiophene derivatives.
Reduction: Hydroxylated benzo[b]thiophene derivatives.
Substitution: Alkylated benzo[b]thiophene derivatives.
Scientific Research Applications
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:
Immunology: The compound is studied for its ability to activate the STING pathway, which is crucial for the production of type I interferons and proinflammatory cytokines. This makes it a potential candidate for immunotherapy.
Oncology: Due to its role in activating the immune response, the compound is being investigated for its antitumor properties. It can enhance the body’s immune response against cancer cells.
Medicinal Chemistry: The compound serves as a lead structure for the development of new drugs targeting the STING pathway.
Biological Research: It is used as a tool compound to study the STING pathway and its implications in various diseases.
Mechanism of Action
The mechanism of action of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide involves the activation of the STING pathway. Upon binding to the STING protein, the compound induces a conformational change that activates downstream signaling molecules such as TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). This leads to the production of type I interferons and proinflammatory cytokines, which prime the innate immune response and exert antitumor effects .
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzo[b]thiophene-2-carboxamide: Similar structure but lacks the cyclopropylamino and oxoethyl groups.
Benzo[b]thiophene-2-carboxamide derivatives: Various derivatives with different substituents on the benzo[b]thiophene ring.
Uniqueness
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide is unique due to its specific substituents, which enhance its ability to activate the STING pathway. The presence of the cyclopropylamino group and the oxoethyl group contribute to its binding affinity and specificity towards the STING protein, making it a potent STING agonist .
Biological Activity
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide is a compound belonging to the class of benzo[b]thiophene derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzo[b]thiophene derivatives. For instance, compounds similar to this compound have demonstrated significant activity against Mycobacterium tuberculosis (MTB). In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL against both active and dormant mycobacterial strains, indicating a strong antimicrobial profile .
Compound | MIC (μg/mL) | Activity Against |
---|---|---|
7b | 0.91 | Active MTB |
8c | 0.60 | Dormant BCG |
8g | 0.61 | Dormant BCG |
Anticancer Activity
Benzo[b]thiophene derivatives have also shown promise in cancer research. A study indicated that these compounds could inhibit the proliferation of various cancer cell lines, including HeLa cells, with low cytotoxicity . The structural characteristics of these compounds allow them to interact effectively with cellular targets involved in cancer progression.
Neuroprotective Effects
Recent investigations into neuroprotective properties revealed that certain derivatives of benzo[b]thiophene provide significant protection against neurotoxicity induced by amyloid-beta (Aβ42) in neuronal cell lines. The maximum inhibition of Aβ42 aggregation was observed at concentrations up to 54% for specific analogs, suggesting their potential role in Alzheimer's disease treatment .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Compounds from this class have been shown to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases .
- Molecular Docking Studies : These studies suggest that the compound binds effectively to target proteins involved in disease pathways, providing insights into its potential efficacy and specificity .
Case Studies
Several case studies have demonstrated the efficacy of benzo[b]thiophene derivatives in clinical settings:
- Case Study 1 : A derivative with structural similarities to this compound was tested in a phase II trial for tuberculosis treatment, showing improved outcomes compared to standard therapies .
- Case Study 2 : In a preclinical model for Alzheimer's disease, a related compound exhibited significant reductions in Aβ42 levels and improved cognitive function in treated mice .
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c23-19(21-15-9-10-15)11-13-5-7-16(8-6-13)22-20(24)18-12-14-3-1-2-4-17(14)25-18/h1-8,12,15H,9-11H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEKNTDPJJXCRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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